molecular formula C2H4CuK2O7P2 B13785677 copper;dipotassium;1,1-diphosphonatoethanol CAS No. 69140-61-0

copper;dipotassium;1,1-diphosphonatoethanol

Cat. No.: B13785677
CAS No.: 69140-61-0
M. Wt: 343.74 g/mol
InChI Key: KYYOLRWDZJLKGI-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper;dipotassium;1,1-diphosphonatoethanol, also known as copper dipotassium (1-hydroxyethylidene)bisphosphonate, is a chemical compound with the molecular formula C₂H₄CuK₂O₇P₂. It is a coordination complex that contains copper, potassium, and a bisphosphonate ligand. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper;dipotassium;1,1-diphosphonatoethanol typically involves the reaction of copper salts with dipotassium salts of 1,1-diphosphonatoethanol. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired coordination complex. The reaction conditions, such as temperature and concentration, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is scaled up to accommodate the production demands, and additional purification steps, such as crystallization and filtration, are employed to obtain the final product with the required specifications.

Chemical Reactions Analysis

Types of Reactions

Copper;dipotassium;1,1-diphosphonatoethanol undergoes various chemical reactions, including:

    Oxidation: The copper center can undergo oxidation reactions, leading to changes in its oxidation state.

    Reduction: The compound can also participate in reduction reactions, where the copper center is reduced.

    Substitution: The bisphosphonate ligand can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and hydrazine are used to reduce the copper center.

    Substitution Reactions: Ligand substitution reactions are typically carried out in the presence of coordinating solvents and under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions may produce copper(I) complexes. Substitution reactions result in the formation of new coordination complexes with different ligands.

Scientific Research Applications

Copper;dipotassium;1,1-diphosphonatoethanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in medical applications, including drug delivery systems and diagnostic agents.

    Industry: It is used in industrial processes, such as water treatment and corrosion inhibition, due to its ability to interact with metal ions and surfaces.

Mechanism of Action

The mechanism of action of copper;dipotassium;1,1-diphosphonatoethanol involves its interaction with molecular targets and pathways. The copper center can coordinate with various biomolecules, such as proteins and enzymes, leading to changes in their structure and function. The bisphosphonate ligand can also interact with metal ions, influencing their reactivity and stability. These interactions contribute to the compound’s biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

  • Copper dipotassium (1-hydroxyethylidene)bisphosphonate
  • Copper dipotassium (1-hydroxyethylidene)bisphosphonate

Uniqueness

Copper;dipotassium;1,1-diphosphonatoethanol is unique due to its specific coordination environment and the presence of both copper and bisphosphonate ligands. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

69140-61-0

Molecular Formula

C2H4CuK2O7P2

Molecular Weight

343.74 g/mol

IUPAC Name

copper;dipotassium;1,1-diphosphonatoethanol

InChI

InChI=1S/C2H8O7P2.Cu.2K/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;/q;+2;2*+1/p-4

InChI Key

KYYOLRWDZJLKGI-UHFFFAOYSA-J

Canonical SMILES

CC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.